molecular formula C3H2IN3O2 B10903919 5-Iodo-3-nitro-1H-pyrazole

5-Iodo-3-nitro-1H-pyrazole

Cat. No.: B10903919
M. Wt: 238.97 g/mol
InChI Key: XTRLJYUXTRJDGT-UHFFFAOYSA-N
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Description

5-Iodo-3-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of iodine and nitro groups at positions 5 and 3, respectively, imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-nitro-1H-pyrazole typically involves the iodination and nitration of a pyrazole precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar iodination and nitration reactions. The choice of solvents, catalysts, and reaction conditions is optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used for reduction reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the iodine atom.

    Reduction: The major product is 5-Iodo-3-amino-1H-pyrazole.

    Oxidation: The major products are N-oxides of this compound.

Mechanism of Action

The mechanism of action of 5-Iodo-3-nitro-1H-pyrazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1H-pyrazole: Lacks the iodine atom, making it less reactive in substitution reactions.

    5-Iodo-1H-pyrazole: Lacks the nitro group, affecting its redox properties.

    3,5-Dinitro-1H-pyrazole: Contains an additional nitro group, enhancing its oxidative potential.

Uniqueness

5-Iodo-3-nitro-1H-pyrazole is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential biological activities. Its dual functionalization allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

3-iodo-5-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2IN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRLJYUXTRJDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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